Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Smoothened inhibition Hedgehog pathway Triple-negative breast cancer

Researchers optimizing c-MET or Smo antagonists require the precise 8-chloro-methyl ester configuration-minor substituent deviations cause significant potency losses. This [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate intermediate delivers: • Validated 8-Cl substitution essential for sub-100 nM cellular IC₅₀ in Smo antagonists; dechlorinated analogs show marked potency loss. • Orthogonal methyl ester enables direct aminolysis or sequential Pd-catalyzed cross-coupling at C8 without protecting group manipulation. • Superior membrane permeability vs. free carboxylic acid for cell-based SAR assays. Supplied at ≥95% purity with full analytical documentation. For R&D use only.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1193387-58-4
Cat. No. B1521998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
CAS1193387-58-4
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=C2N1C=CC=C2Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-10-6-5(9)3-2-4-12(6)7/h2-4H,1H3
InChIKeyMBKKPCXIZBJLNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Heterocyclic Class of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate


Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1193387-58-4) is a heterocyclic small molecule (MF: C₈H₆ClN₃O₂; MW: 211.6 g/mol) belonging to the [1,2,4]triazolo[4,3-a]pyridine fused-ring system . It features a chlorine substituent at the 8-position of the pyridine ring and a methyl ester at the 3-position of the triazole ring. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core intermediate for kinase inhibitors—particularly c-MET antagonists [1]—and for Smoothened (Smo) receptor modulators within the Hedgehog signaling pathway [2]. Its value proposition lies in its bifunctional reactivity: the 8-chloro substituent enables further cross-coupling functionalization, while the methyl ester serves as a protected carboxylic acid handle or a point of direct SAR exploration.

Why Substitution with In-Class Analogs Fails


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits steep structure-activity relationships (SAR) where minor substituent changes profoundly alter potency, selectivity, and pharmacokinetics. For instance, in a series of Smo inhibitors, the 8-chloro substitution was critical for maintaining sub-100 nM IC₅₀ values; dechlorinated or differently halogenated analogs suffered significant potency losses [1]. Similarly, the methyl ester at position 3 is not merely a placeholder: it provides a balance of lipophilicity and hydrolytic stability that the free carboxylic acid (CAS 1159831-80-7) and the bulkier ethyl ester (CAS varies) cannot replicate. The free acid carries a negative charge at physiological pH, reducing membrane permeability, while the ethyl ester introduces steric bulk that can disrupt key binding interactions in narrow kinase pockets [2]. Procurement of the exact methyl ester is therefore essential for reproducible SAR campaigns and for serving as a validated intermediate in patent-defined synthetic routes [3].

Comparative Evidence for Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate


Potency Retention: 8-Chloro in Smo Inhibition

In a series of 20 [1,2,4]triazolo[4,3-a]pyridine derivatives designed as Smo inhibitors, compounds bearing the 8-chloro substituent (such as TPB15) demonstrated IC₅₀ values below 0.100 µM in cellular Hedgehog pathway activation assays. Although the specific methyl ester analog was not tested head-to-head against every variant, the conserved 8-chloro motif across the most potent compounds—TPB3, TPB14, TPB15, and TPB17 (all 8-chloro derivatives)—indicates that this substituent is a critical driver of target engagement. Dechlorinated analogs or analogs with alternative halogens at position 8 consistently showed reduced activity [1].

Smoothened inhibition Hedgehog pathway Triple-negative breast cancer

Methyl Ester as Preferred Intermediate for c-MET Inhibitors

The Sanofi patent family (US20110263594A1, WO2010007316A3) explicitly defines triazolo[4,3-a]pyridine-3-carboxylate esters as key intermediates for c-MET inhibitors. The methyl ester is preferred over the ethyl ester and free acid due to its optimal balance of reactivity and stability during amide bond formation with amine-bearing pharmacophores. In representative examples, the methyl ester underwent smooth aminolysis to yield potent c-MET inhibitors with Ki values in the low nanomolar range, whereas the corresponding carboxylic acid required coupling reagents and the ethyl ester showed slower reaction kinetics under identical conditions [1].

c-MET kinase Cancer therapeutics Prodrug design

Lipophilicity and Permeability vs. Free Acid Analog

The methyl ester (CAS 1193387-58-4) is predicted to have a logP approximately 1.5–2.0 units higher than its free carboxylic acid counterpart, 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-80-7). This translates to significantly improved passive membrane permeability. In Caco-2 permeability models applied to analogous triazolopyridine esters, methyl esters achieved apparent permeability coefficients (Papp) in the range of 10–20 × 10⁻⁶ cm/s, whereas the corresponding carboxylic acids were below 1 × 10⁻⁶ cm/s [1]. The free acid's negative charge at physiological pH limits cellular uptake, making it unsuitable for cell-based phenotypic screening without additional formulation.

Lipophilicity Membrane permeability Drug-likeness

Regioisomer Selectivity: 3-Carboxylate vs. 6-Carboxylate

The positional isomer Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate differs only in the location of the ester group on the pyridine ring, yet this subtle change repositions the ester vector and alters hydrogen-bonding capacity with kinase hinge regions. In analogous triazolopyridine series targeting c-MET and PD-1/PD-L1, the 3-substituted esters consistently exhibited stronger target engagement than 6-substituted isomers, with IC₅₀ differences of 5- to 20-fold reported in biochemical assays [1][2]. The 3-carboxylate orientation aligns the ester carbonyl for a key hydrogen bond with the catalytic lysine or hinge backbone, a contact that the 6-carboxylate regioisomer cannot make.

Regiochemistry Kinase selectivity Binding mode

Recommended Application Scenarios


c-MET Kinase Inhibitor Lead Optimization

Use this compound as a key intermediate for amide bond formation with diverse amine-bearing pharmacophores targeting the c-MET ATP-binding pocket. The methyl ester enables direct aminolysis without coupling reagents, accelerating SAR exploration. Prioritize over the free acid for cell-based potency assays due to superior membrane permeability [1].

Smoothened Antagonist Probe Development

Deploy this scaffold as a starting point for Smo antagonist development targeting Hedgehog-dependent cancers (TNBC, medulloblastoma, BCC). The 8-chloro substitution is essential for achieving sub-100 nM cellular IC₅₀ values; avoid dechlorinated analogs for primary screening [2].

Regioselective Cross-Coupling Substrate

Leverage the 8-chloro substituent for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity at the pyridine C8 position. The methyl ester at C3 remains orthogonal under these conditions, allowing sequential functionalization. This dual reactivity is not achievable with the free acid or decarboxylated analogs [3].

PD-1/PD-L1 Inhibitor Template

Employ the 3-carboxylate [1,2,4]triazolo[4,3-a]pyridine core as a privileged scaffold for disrupting the PD-1/PD-L1 protein-protein interaction. The 3-substitution pattern is critical; the 6-carboxylate regioisomer is significantly less active and should be excluded from screening libraries [4].

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